
m-Cresol
Overview
Description
M-Cresol: 3-methylphenol , is an organic compound with the chemical formula CH₃C₆H₄OH. It is a colorless to yellowish liquid that is a derivative of phenol. This compound is one of the three isomers of cresol, the others being ortho-cresol and para-cresol. It is commonly used as an intermediate in the production of other chemicals and has various applications in different industries .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Coal Tar Distillation: M-Cresol is traditionally extracted from coal tar, a by-product of coke production from bituminous coal.
Cymene-Cresol Process: In this method, toluene is alkylated with propylene to produce isomers of cymene, which can then be oxidatively dealkylated to yield cresols.
Carbonylation: Another method involves the carbonylation of a mixture of methallyl chloride and acetylene in the presence of nickel carbonyl.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of methylcyclohexanol derivatives.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.
Reducing Agents: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution Reagents: Reagents such as nitric acid, sulfuric acid, and halogens are used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Methylcyclohexanol derivatives.
Substitution Products: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
Industrial Applications
m-Cresol is utilized in multiple industrial sectors due to its effectiveness as a solvent and chemical intermediate. The following table summarizes its primary applications:
Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound when polymerized using dielectric barrier discharge plasma. The resulting films demonstrated significant antibacterial activity, making them suitable for use in demanding environments such as maritime applications .
Toxicological Assessment
Research on the toxicity of this compound highlighted its hepatotoxic effects when used as a pesticide intermediate. The study revealed that exposure to this compound induced oxidative stress and apoptosis in zebrafish larvae, indicating potential risks associated with its use in agricultural applications .
Biotechnological Production
This compound has been produced biotechnologically from sugar using the yeast Saccharomyces cerevisiae. A toxicity assessment conducted during this process showed that higher concentrations of this compound adversely affected yeast growth, underscoring the need for careful concentration management during its production .
Environmental Impact
The environmental implications of this compound use have been examined, particularly regarding its potential toxicity to aquatic life. Regulatory assessments indicate that while this compound has beneficial applications, it poses risks to human health and ecosystems at elevated concentrations .
Mechanism of Action
M-Cresol exerts its effects primarily through its interaction with cellular membranes and proteins. It has antiseptic and antimicrobial properties, which are attributed to its ability to disrupt microbial cell membranes and denature proteins . The compound can also act as a protein stabilizer in pharmaceutical formulations .
Comparison with Similar Compounds
Ortho-Cresol (2-methylphenol): An isomer of M-Cresol with the methyl group at the ortho position.
Para-Cresol (4-methylphenol): An isomer of this compound with the methyl group at the para position.
Phenol: The parent compound of cresols, with a hydroxyl group attached to a benzene ring.
Uniqueness of this compound:
- This compound is unique in its position of the methyl group on the benzene ring, which influences its chemical reactivity and physical properties. It is more commonly used in industrial applications compared to its isomers .
Biological Activity
m-Cresol, a methylphenol compound with the chemical formula C7H8O, exhibits significant biological activity that has been the subject of extensive research. This article explores its antimicrobial properties, toxicity, and applications in various fields, supported by data tables and relevant case studies.
This compound is characterized by a benzene ring substituted with a hydroxyl group and a methyl group. Its structure contributes to both hydrophobic and polar characteristics, which are essential for its biological activity. Research indicates that this compound can induce protein aggregation through partial unfolding, correlating with its hydrophobicity and potential to disrupt cellular functions .
Antimicrobial Activity
Efficacy Against Bacteria and Fungi
This compound has demonstrated strong antimicrobial properties. A study found that concentrations as low as 0.15 g% effectively inhibited the growth of various bacterial strains, including Escherichia coli, and fungi such as Aspergillus niger and Candida albicans. The inhibition was maintained over an extended period (up to 28 days) at these concentrations .
Table 1: Antimicrobial Efficacy of this compound
Concentration (g%) | Bacterial Growth Inhibition | Fungal Growth Inhibition |
---|---|---|
0.15 | Complete | Complete |
0.2 | Complete | Complete |
0.25 | Not Detected | Not Detected |
0.3 | Not Detected | Not Detected |
Toxicological Profile
Reproductive and Developmental Toxicity
In reproductive toxicity studies, this compound exhibited significant effects. For instance, in a two-generation reproductive toxicity study, exposure led to various developmental issues in offspring . Furthermore, this compound was classified under Class I (low toxicity) according to Cramer classification based on expert judgment evaluations .
Genotoxicity Studies
This compound has been assessed for genotoxicity using the Ames test and chromosome aberration studies. While it did not show mutagenic effects in the Ames test, it was found to be clastogenic in vitro, indicating potential risks for chromosomal damage .
Case Studies
Use in Antivenoms
A notable application of this compound is its use as a preservative in antivenoms. Research shows that this compound concentrations of 0.15 g% or higher completely inhibited microbial growth in both snake and scorpion antivenoms . The study highlighted the importance of maintaining these concentrations to ensure the efficacy and safety of antivenoms.
Table 2: Effect of this compound on Antivenom Microbial Growth
Antivenom Type | Concentration (g%) | Growth Inhibition |
---|---|---|
Polyvalent Snake | 0.15 | Complete |
Polyvalent Scorpion | 0.15 | Complete |
Q & A
Basic Research Questions
Q. How can m-cresol content in cresylic acid mixtures be quantitatively determined for industrial research?
The ISO/R 1911:1971 standard outlines a method using urea complexation:
- Dehydrate the sample and mix with excess urea.
- Measure the crystallizing point of the this compound-urea complex.
- The method is valid for cresylic acid containing 35–60% this compound (w/w), ≤5% phenol, and ≤35% o-cresol, with distillation ranges verified per ISO/R 1906 .
- Key parameters : Crystallization temperature accuracy (±0.1°C) and sample purity validation via GC (≥99% area%) .
Q. What experimental precautions are critical when handling this compound in laboratory settings?
this compound exhibits acute toxicity (rat oral LD50 = 242 mg/kg) and corrosivity. Safety protocols include:
- Use of PPE (gloves, goggles) and fume hoods to avoid dermal/ocular exposure.
- Storage in dark, airtight containers at 2–30°C to prevent oxidation and darkening.
- Neutralization of spills with NaHCO3 and disposal via approved phenolic waste protocols .
Q. How can this compound derivatives (e.g., 4,7-dimethylcoumarin) be synthesized for pharmaceutical studies?
- Use this compound as a starting material in acid-catalyzed reactions (e.g., condensation with formaldehyde or alkylation with isopropanol).
- Optimize catalyst choice (e.g., H2SO4 or zeolites) and reaction temperature (80–120°C) to control regioselectivity and minimize byproducts .
Q. What biomarkers indicate occupational exposure to this compound in toxicological studies?
- Monitor urinary levels of this compound, o-cresol, and p-cresol as metabolites of toluene exposure.
- Use GC-MS or HPLC with detection limits ≤0.1 µg/L for accurate quantification .
Q. How does this compound affect human cell viability in biomedical research?
- Cytotoxicity assays (e.g., MTT on dental pulp cells) show this compound reduces viability at ≥100 µM via membrane permeability alteration.
- Dose-response curves (IC50 ~50 µM) correlate with oxidative stress markers (ROS, glutathione depletion) .
Advanced Research Questions
Q. What kinetic models describe this compound biodegradation by Lysinibacillus cresolivorans in bioremediation?
- Zero-order kinetics dominate post-lag phase (rate = 12–18.7 mg·L⁻¹·h⁻¹).
- Lag periods increase exponentially with initial concentration (2–30 hr for 54–529 mg/L).
- Key parameters : Biomass yield (0.28 g/g) and substrate inhibition constants (Ki = 380 mg/L) .
Q. How do ionic liquids (ILs) improve this compound separation from coal tar mixtures?
- Propylamine-based ILs (e.g., [PA][FA]) achieve 97.8% separation efficiency via hydrogen bonding.
- Molecular dynamics (MD) simulations reveal anion-driven interactions (electrostatic energy = −120 kJ/mol) and π-π stacking with this compound’s aromatic ring .
Q. What enzymatic pathways enable anaerobic this compound degradation in sulfate-reducing bacteria?
- Desulfotomaculum sp. strain Groll oxidizes the methyl group to 3-hydroxybenzoic acid, bypassing carboxylation.
- Metabolite tracking : Detect intermediates (3-hydroxybenzaldehyde, benzoic acid) via LC-MS and monitor sulfate reduction stoichiometry (1:7 molar ratio) .
Q. How does this compound interact with hydrophobic deep eutectic solvents (HDES) in extraction processes?
- HDES (e.g., decanoic acid:thymol) shows selectivity >1.5 for this compound over phenol due to stronger van der Waals interactions.
- NRTL modeling fits tie-line data (RMSD <0.0104), while reduced density gradient (RDG) analysis confirms non-covalent interactions .
Q. What computational models optimize this compound indanylation for synthetic chemistry?
- A Yates’ factorial design identifies temperature (120–160°C), molar ratio (3:1–5:1 this compound:indene), and catalyst loading (2–4% benzenesulfonic acid) as critical variables.
- Response surface methodology predicts >85% yield under optimized conditions, validated via spectral analysis (FTIR, NMR) .
Q. Methodological Notes
- Data Sources : Prioritize peer-reviewed journals, ISO standards, and validated toxicological profiles (e.g., ATSDR). Avoid non-academic sources like BenchChem.
- Contradictions : While reports zero-order biodegradation kinetics, earlier studies (Saravanan et al., 2008) noted substrate inhibition at >600 mg/L. Contextualize findings with experimental conditions (e.g., microbial strain, temperature).
Properties
IUPAC Name |
3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSMJSEOOYNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array | |
Record name | M-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8468 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27289-33-4, 3019-89-4 (hydrochloride salt) | |
Record name | Phenol, 3-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27289-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Metacresol [USP:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6024200 | |
Record name | m-Cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.] | |
Record name | M-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8468 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 3-methyl- | |
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Record name | m-Cresol | |
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Record name | m-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |
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Record name | m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | m-Cresol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | m-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F | |
Record name | M-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8468 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | M-Cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01776 | |
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Record name | m-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F | |
Record name | M-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8468 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | m-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2% | |
Record name | M-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8468 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | M-Cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01776 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | m-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Cresol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | m-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03 | |
Record name | M-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8468 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | m-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Cresol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | m-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |
Record name | M-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8468 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | m-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg | |
Record name | M-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8468 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | m-Cresol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15395 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | m-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid | |
CAS No. |
108-39-4 | |
Record name | M-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8468 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | m-Cresol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metacresol [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M-Cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01776 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | m-cresol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METACRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGO4Y809LO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | m-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GO5D75C8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F | |
Record name | M-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8468 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | M-Cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01776 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | m-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.